molecular formula C9H12N2Na3O14P3S B14116343 TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate

TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate

Cat. No.: B14116343
M. Wt: 566.15 g/mol
InChI Key: DBXMFBSCFRDIOA-LLWADOMFSA-K
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Description

TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate is a complex chemical compound with a unique structure. It features a tetrahydropyrimidinyl group, a dihydroxyoxolan-2-yl group, and a phosphonato group, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate involves several steps. The key synthetic routes include:

    Formation of the tetrahydropyrimidinyl group: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dihydroxyoxolan-2-yl group: This step can be achieved through glycosylation reactions.

    Introduction of the phosphonato group: This step often involves phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonato group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.

Comparison with Similar Compounds

TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate can be compared with similar compounds such as:

    Sodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphinate: This compound lacks the sulfanylidene group, making it less reactive in certain chemical reactions.

    Potassium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphinate: Similar to the sodium variant but with different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2Na3O14P3S

Molecular Weight

566.15 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate

InChI

InChI=1S/C9H15N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

DBXMFBSCFRDIOA-LLWADOMFSA-K

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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